molecular formula C17H20N2OS2 B2458309 2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-67-5

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2458309
CAS No.: 686771-67-5
M. Wt: 332.48
InChI Key: NNIDFDGGXNCJLZ-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H20N2OS2 and its molecular weight is 332.48. The purity is usually 95%.
BenchChem offers high-quality 2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-4-12(3)22-17-18-14-9-10-21-15(14)16(20)19(17)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIDFDGGXNCJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:

  • Molecular Formula : C13H15N1S1O1
  • Molecular Weight : 235.33 g/mol

This compound features a thieno[3,2-d]pyrimidine core with a sec-butylthio group and a p-tolyl substituent, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to 2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antioxidant properties. The antioxidant profile is crucial for mitigating oxidative stress-related cellular damage. For instance, studies have shown that thieno derivatives can inhibit lipid peroxidation and react with free radicals, suggesting protective effects against oxidative damage .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrate that derivatives of thieno[3,2-d]pyrimidines possess activity against various bacterial strains. For example, a study highlighted that similar compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .

Antimalarial Activity

One notable area of research is the antimalarial activity of thieno[3,2-d]pyrimidine derivatives. A patent document describes the efficacy of related compounds in inhibiting the GWT1 gene product of malaria parasites. This inhibition disrupts the parasite's lifecycle and offers a potential therapeutic pathway for malaria treatment .

Enzyme Inhibition

The compound's biological activity may also be linked to its ability to inhibit specific enzymes. For instance, some studies report that thieno derivatives can inhibit enzymes involved in inflammatory pathways or those critical for cancer cell proliferation. The IC50 values for these activities often range in the micromolar to nanomolar concentrations, indicating significant potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneAntioxidant~100000
2-(Propylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneAntibacterial50000
6-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)Enzyme Inhibition53000
1-[4-Methoxy-3-(tetrahydropyran-4-yloxy)phenyl]butan-1-oneAntimicrobial54000

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of thieno derivatives, researchers evaluated their ability to prevent lipid peroxidation in liver microsomes. The results indicated that compounds with similar structures effectively inhibited oxidative stress markers in vitro . This suggests potential applications in preventing diseases associated with oxidative damage.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of thieno derivatives against pathogenic bacteria. The study found that certain derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics . This highlights their potential as alternative treatments in combating resistant bacterial strains.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related compounds showed varying degrees of antibacterial and antifungal activities against clinical pathogens, suggesting the potential of thienopyrimidines in treating infections .

Anticancer Properties

Thienopyrimidines have been investigated for their anticancer effects:

  • Some derivatives have shown cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been explored as an inhibitor for various enzymes:

  • Notably, it has been studied for its inhibitory effects on phosphodiesterases and other targets involved in cellular signaling pathways .

Case Studies

  • Antimicrobial Evaluation :
    • A series of thienopyrimidine derivatives were synthesized and evaluated for their antimicrobial activity using agar diffusion methods. Results indicated that certain compounds exhibited potent activity comparable to established antibiotics .
  • Cytotoxic Studies :
    • In vitro studies on cancer cell lines revealed that some thienopyrimidine derivatives significantly inhibited cell proliferation, with IC50 values indicating effective concentrations for therapeutic use .

Data Tables

Compound NameActivity TypeIC50 (nM)
2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneAntibacterial~100000
Related Thienopyrimidine DerivativeCytotoxicityVaries by structure
Another ThienopyrimidineEnzyme InhibitionVaries by target

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thieno[3,2-d]pyrimidine scaffold directs electrophilic attacks to position 7 due to electronic effects from annulation with the pyrimidine ring. Substituents like the electron-donating p-tolyl group further modulate reactivity.

Reaction TypeConditionsProduct(s)Selectivity & Notes
Halogenation Cl₂ or Br₂ with FeCl₃7-Halo derivatives (e.g., 7-Cl/Br)Position 7 favored; minimal ring-opening
Nitration HNO₃/H₂SO₄ at 0–5°C7-Nitro derivativeModerate yield (~50%)
Vilsmeier Formylation POCl₃/DMF, reflux7-Formyl-substituted productRequires anhydrous conditions

Mechanistic Insight : The sulfur atom in the thiophene ring slightly deactivates the system, but annulation with the pyrimidine ring enhances electrophilic susceptibility at position 7 .

Thioether Group Reactivity

The sec-butylthio group at position 2 undergoes characteristic thioether reactions, though direct experimental data for this compound is limited. Analogous systems suggest the following:

Reaction TypeConditionsExpected Product(s)Notes
Oxidation H₂O₂ or mCPBA in CH₂Cl₂Sulfoxide (R-SO) or sulfone (R-SO₂)Steric hindrance may limit oxidation efficiency
Alkylation R-X (alkyl halide), baseThioether derivatives with extended RRequires nucleophilic S-atom

Functionalization via Annulation

The dihydrothieno ring enables cycloaddition and annulation reactions to construct polycyclic systems, a strategy leveraged in medicinal chemistry:

Reaction TypeConditionsProduct(s)Application
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl derivatives at position 3 or 7Enhances π-stacking in drug design
Condensation Amidines, CuBr/Et₃NPyrimidine-fused heterocyclesExpands scaffold diversity

Pyrimidinone Ring Reactivity

The 4(3H)-one moiety participates in nucleophilic substitutions and tautomerization:

Reaction TypeConditionsProduct(s)Notes
Amination NH₃ or amines, Δ4-Amino derivativesLimited by steric bulk of p-tolyl
Tautomerization Acid/Base catalysisEnol or keto formsStabilized by intramolecular H-bonding

Comparative Reactivity with Analogues

Data from structurally related compounds (e.g., 2-butylsulfanyl-3-phenyl derivatives ) highlight substituent effects:

CompoundElectrophilic Substitution RateThioether Oxidation EfficiencyKey Difference
2-(sec-butylthio)-3-(p-tolyl)ModerateLow (steric hindrance)p-Tolyl enhances ring activation
2-(propylthio)-3-(p-tolyl) HighModerateShorter alkyl chain improves access

Q & A

Basic: What are the common synthetic routes for 2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:

  • Cyclization : Use of thiourea derivatives and α,β-unsaturated ketones under acidic conditions to form the pyrimidine ring .
  • Nucleophilic Substitution : Introduction of the sec-butylthio group via reaction with sec-butylthiol in the presence of a base (e.g., K₂CO₃) .
  • Functionalization of the 3-position : Coupling with p-tolyl groups using Suzuki-Miyaura or Ullmann-type reactions, often catalyzed by palladium complexes .
    Critical parameters include solvent choice (DMF or DMSO), temperature control (reflux at 80–120°C), and reaction times (12–48 hours) to optimize yields (reported 60–75%) .

Basic: Which characterization techniques are essential for confirming the structure of this compound?

Answer:
A combination of spectroscopic and analytical methods is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of regioisomers .
  • Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., C₂₁H₂₅N₂OS₂) and detect fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure and hydrogen-bonding interactions in the solid state .
  • HPLC-PDA : Purity assessment (>95% purity is typical for pharmacological studies) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar thieno[3,2-d]pyrimidinones?

Answer:
Discrepancies often arise from variations in substituents, assay conditions, or cell lines. Methodological approaches include:

  • Comparative Structure-Activity Relationship (SAR) Analysis : Systematically compare analogues (e.g., substituents at the 2- and 3-positions) to isolate functional group contributions .
  • Standardized Assay Protocols : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer assays) and concentrations (IC₅₀ values reported in μM ranges) .
  • Meta-Analysis of Published Data : Cross-reference results from independent studies to identify consensus trends (e.g., anti-inflammatory activity linked to electron-withdrawing groups at the 3-position) .

Advanced: What strategies optimize the solubility of this compound for in vivo pharmacokinetic studies?

Answer:
Poor aqueous solubility (common for thieno[3,2-d]pyrimidinones) can be addressed via:

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 6- or 7-position without disrupting the core pharmacophore .
  • Formulation Approaches : Use of co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
  • Salt Formation : Generate hydrochloride or mesylate salts to improve dissolution rates .
    Preclinical studies should monitor plasma concentration-time profiles to validate improvements .

Basic: What are the key functional groups influencing the compound’s reactivity?

Answer:

  • Thioether Group (sec-butylthio) : Prone to oxidation (e.g., with H₂O₂) to sulfoxides/sulfones, altering electronic properties .
  • p-Tolyl Substituent : Electron-donating methyl group enhances stability of the pyrimidinone ring toward nucleophilic attack .
  • Dihydrothieno Moiety : Partial saturation reduces aromaticity, increasing susceptibility to electrophilic substitution at the 5-position .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., EGFR or COX-2) based on crystal structures (PDB IDs: 1M17, 3LN1) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues (e.g., Lys721 in EGFR) .
  • QSAR Models : Corrogate experimental IC₅₀ values with descriptors (e.g., logP, polar surface area) to predict activity for novel derivatives .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thieno ring .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the thioether group .
  • Purity Monitoring : Conduct HPLC analysis every 6 months; degradation products (e.g., sulfoxides) should remain <2% .

Advanced: How can researchers validate the proposed mechanism of action in cellular models?

Answer:

  • Knockdown/Overexpression Studies : Use siRNA or CRISPR to modulate putative targets (e.g., PI3K/Akt pathway proteins) and observe compound efficacy .
  • Biochemical Assays : Measure enzyme inhibition (e.g., COX-2 activity via fluorometric kits) at varying concentrations (0.1–100 μM) .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2) .

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